molecular formula C24H24N2O2 B2782635 N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide CAS No. 941979-44-8

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B2782635
CAS No.: 941979-44-8
M. Wt: 372.468
InChI Key: JNVDBQKBFSTTMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide ( 941979-44-8) is a chemical compound supplied with a minimum purity of 90%+ for research applications . It has a molecular formula of C24H24N2O2 and a molecular weight of approximately 372.46 g/mol . This compound is part of a class of molecules featuring a naphthalene acetamide group, which are of significant interest in medicinal chemistry research for their potential as novel opioid ligands . Specifically, research into structurally related 4-anilidopiperidine analogues, which share similar complex aromatic and heterocyclic architectures, has shown them to be valuable for studying interactions with μ and δ opioid receptors . The presence of the 2-oxopiperidine (2-piperidinone) group in its structure is a key pharmacophoric element found in various biologically active molecules. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c1-17-12-13-20(16-22(17)26-14-5-4-11-24(26)28)25-23(27)15-19-9-6-8-18-7-2-3-10-21(18)19/h2-3,6-10,12-13,16H,4-5,11,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVDBQKBFSTTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)N4CCCCC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide typically involves multiple steps. One common method starts with the reaction of 4-chloronitrobenzene with piperidine, followed by a series of oxidation steps using sodium chlorite under a CO2 atmosphere to form the corresponding lactam . The reaction conditions are generally mild, and the intermediates can be purified through simple slurry or recrystallization without the need for column chromatography .

Industrial Production Methods: Industrial production methods for this compound often involve scalable and efficient processes. These methods are designed to maximize yield and purity while minimizing environmental impact. The use of inexpensive starting materials and practical reaction conditions makes the industrial synthesis of this compound economically viable .

Chemical Reactions Analysis

Types of Reactions: N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its properties or to create derivatives for specific applications .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like sodium chlorite, reducing agents, and various catalysts to facilitate substitution reactions. The reaction conditions are typically optimized to ensure high efficiency and selectivity .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield lactam derivatives, while substitution reactions can introduce different functional groups to the aromatic ring .

Scientific Research Applications

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the development of anticoagulant drugs . The compound’s unique structure allows it to interact with specific biological targets, making it a valuable tool in drug discovery and development .

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. For instance, it acts as a competitive inhibitor of certain enzymes, binding to their active sites and preventing substrate interaction . This inhibition can modulate various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in its 2-oxopiperidin-1-yl substituent on the phenyl ring, distinguishing it from other acetamide derivatives. Key structural analogs include:

Compound Name Key Structural Differences Functional Impact Reference
N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Chloro and fluoro substituents on phenyl ring Enhanced electrophilicity; altered binding affinity
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide Triazole ring and naphthyloxymethyl group Increased rigidity; potential for metal coordination (Cu-catalyzed synthesis)
N-{4-[(acetylamino)sulfonyl]phenyl}-2-(1-naphthyl)acetamide Sulfamoyl and acetyl groups Improved solubility; altered pharmacokinetics
JM-S-1 (N-(cyclohexylmethyl)-2-(naphthalen-1-yl)acetamide) Cyclohexylmethyl substituent Enhanced lipophilicity; improved blood-brain barrier penetration

The 2-oxopiperidin-1-yl group introduces a six-membered lactam ring, which may enhance conformational stability and hydrogen-bonding interactions compared to simpler alkyl or halogen substituents in analogs .

Physicochemical Properties

  • IR Spectroscopy : The target compound’s carbonyl (C=O) stretch (expected ~1670–1680 cm⁻¹) aligns with acetamide derivatives like 6b (C=O at 1682 cm⁻¹) and 15a (C=O at 1670 cm⁻¹). The 2-oxopiperidin-1-yl group may introduce additional N–H and C–N stretches (~3300 cm⁻¹ and ~1300 cm⁻¹, respectively) .
  • Solubility: Compared to sulfamoyl-containing analogs (e.g., ), the target compound likely has reduced aqueous solubility due to the hydrophobic naphthalene and piperidinone groups.
  • Thermal Stability : Derivatives with rigid substituents (e.g., triazoles in ) exhibit higher melting points (>200°C), suggesting the target compound may share similar stability.

Biological Activity

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide, often referred to as a synthetic organic compound, has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological mechanisms, pharmacodynamics, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C23H22N2O2C_{23}H_{22}N_{2}O_{2} and features a complex structure characterized by a naphthalene core and a piperidinone moiety. This unique configuration suggests multiple points of interaction with biological targets, making it a candidate for various pharmacological applications.

Target Interaction

The primary biological target of this compound is activated factor X (FXa) , a crucial component in the coagulation cascade. By acting as a direct inhibitor of FXa, this compound plays a significant role in modulating blood clotting processes.

Mode of Action

The inhibition of FXa leads to decreased thrombin generation, which is vital for blood coagulation. This mechanism suggests potential applications in treating thromboembolic disorders where anticoagulation is necessary.

Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties:

  • Bioavailability : High
  • Clearance : Low
  • Volume of Distribution : Small in both animal models and human studies.

These properties suggest that the compound could maintain effective concentrations in the bloodstream for extended periods, enhancing its therapeutic potential.

Antiproliferative Effects

Studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, it has been shown to inhibit cell growth in human cancer cell lines such as HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The inhibitory concentration (IC50) values indicate that this compound can effectively reduce cell proliferation at micromolar levels .

Cell Cycle Modulation

The compound influences cell cycle progression, particularly affecting the G2/M phase. This modulation is critical for cancer therapy as it can lead to increased apoptosis in rapidly dividing cells .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound:

StudyCell LineIC50 (µM)Observations
1HT-295.0Significant inhibition of growth
2M213.5Induced apoptosis in treated cells
3MCF74.0Blocked cell cycle at G2/M phase

These findings underscore the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide?

The compound can be synthesized via a coupling reaction between naphthalene-1-ylacetyl chloride and substituted aniline derivatives under controlled conditions. Key steps include:

  • Dissolving reactants in dichloromethane (DCM) or dimethylformamide (DMF) with triethylamine as a base .
  • Stirring at low temperatures (e.g., 273 K) to minimize side reactions .
  • Purification via extraction and crystallization (e.g., slow evaporation from toluene) .
  • Yield optimization by adjusting reaction time and stoichiometry .

Q. Which techniques are critical for structural characterization of this compound?

  • X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and dihedral angles between aromatic rings (e.g., naphthalene and phenyl groups) .
  • NMR spectroscopy : Confirm proton environments (e.g., methyl, piperidinyl, and acetamide groups) .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns .

Q. How are physicochemical properties such as solubility and stability determined?

Standard methods include:

  • Solubility profiling : Test in polar (e.g., water, ethanol) and non-polar solvents (e.g., DCM) .
  • Stability assays : Monitor degradation under varying pH, temperature, and light exposure using HPLC or TLC .
  • Melting point analysis : Differential scanning calorimetry (DSC) to assess purity .

Example data from analogous compounds:

PropertyMethodTypical Value
SolubilitySolvent screeningSoluble in DCM, limited in H₂O
StabilityAccelerated agingLight-sensitive; store in dark
Melting PointDSC421 K (observed in similar derivatives)

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

  • Orthogonal assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cellular viability tests (e.g., MTT assays) to confirm target specificity .
  • Dose-response analysis : Establish EC₅₀/IC₅₀ curves to differentiate between off-target effects and true activity .
  • Structural analogs : Compare activity profiles of derivatives to identify critical functional groups (e.g., piperidinyl vs. pyrrolidinyl substitutions) .

Q. What experimental designs are suitable for studying metabolic pathways?

  • Radiolabeling : Introduce ¹⁴C or ³H isotopes at the methyl or naphthalene groups to track metabolites via scintillation counting .
  • HPLC-MS/MS : Identify phase I/II metabolites in hepatocyte incubations .
  • Enzyme inhibition : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolic stability .

Q. How can target identification be systematically approached?

  • Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics with recombinant proteins (e.g., kinases, GPCRs) .
  • CRISPR screening : Use genome-wide knockout libraries to identify genes modulating compound efficacy .

Q. What strategies validate the proposed mechanism of action?

  • Cellular models : Use siRNA or CRISPR to silence putative targets and assess rescue of phenotype .
  • Biochemical assays : Measure direct interactions (e.g., ATPase activity inhibition for kinase targets) .
  • In vivo pharmacokinetics : Correlate plasma concentration with efficacy in disease models (e.g., xenografts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.